molecular formula C13H27N3O2 B1275745 1-(4-Boc-aminobutyl)piperazine CAS No. 874831-61-5

1-(4-Boc-aminobutyl)piperazine

Cat. No. B1275745
M. Wt: 257.37 g/mol
InChI Key: MGUWFJKBUTXYBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their relevance in pharmaceutical applications. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved in a 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, indicating a multi-step process that may be similar in complexity to the synthesis of 1-(4-Boc-aminobutyl)piperazine . Additionally, the synthesis of 4-substituted-4-aminopiperidine derivatives, which are structurally related to piperazines, was described using isonipecotate and Curtius rearrangement, suggesting that similar methodologies could potentially be applied to the synthesis of Boc-aminobutyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their function and interaction with biological targets. The study of the hydrogen-bond association of a piperazine dione derivative revealed polymorphic crystalline forms with different hydrogen-bonding networks . This suggests that the molecular structure of 1-(4-Boc-aminobutyl)piperazine could also exhibit polymorphism and specific hydrogen-bonding patterns that could influence its physical properties and reactivity.

Chemical Reactions Analysis

Piperazine itself is known to be a versatile catalyst in various chemical reactions. For example, it has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . This indicates that piperazine and its derivatives, including 1-(4-Boc-aminobutyl)piperazine, may participate in or facilitate a variety of chemical reactions, potentially leading to the formation of diverse bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the Boc group, as mentioned in the synthesis of potent ACC1/2 inhibitors, suggests that the Boc group can be a stable substituent under acidic conditions . This stability is an important consideration for the physical and chemical properties of 1-(4-Boc-aminobutyl)piperazine, as it may affect the compound's solubility, stability, and reactivity under different environmental conditions.

Scientific Research Applications

  • Medicinal Chemistry

    • Piperazine is a common component in many pharmaceuticals, including antipsychotic, anticancer, antidepressant, antihistamine, antianginal, anti-inflammatory, and antiviral agents .
    • It’s also a key structural motif in several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
    • The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
  • Synthetic Chemistry

    • Piperazine is used in the synthesis of other organic compounds .
    • Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
    • A method has been developed for the synthesis of piperazines bearing substituents at carbon and nitrogen atoms utilizing primary amines and nitrosoalkenes as synthons .
    • This method relies on sequential double Michael addition of nitrosoalkenes to amines to give bis (oximinoalkyl)amines, followed by stereoselective catalytic reductive cyclization of the oxime groups .
  • Agrochemicals

    • “1-(4-Boc-aminobutyl)piperazine” is an important organic intermediate used in agrochemicals .
  • Dyestuff

    • “1-(4-Boc-aminobutyl)piperazine” is also used in the production of dyestuff .
  • Drug Discovery

    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
    • It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
    • The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
  • Heterocyclic Chemistry

    • Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .
    • These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .
    • The presence of the additional nitrogen permits for adjusting a 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
  • Drug Discovery

    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
    • It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
    • The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
  • Heterocyclic Chemistry

    • Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .
    • These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .
    • The presence of the additional nitrogen permits for adjusting a 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

properties

IUPAC Name

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWFJKBUTXYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399728
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Boc-aminobutyl)piperazine

CAS RN

874831-61-5
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-tert-butoxycarbonylaminobutyl)piperazine-1-carboxylic acid benzyl ester (16) (3.26 g, 8.33 mmol), acetic acid (0.5 mL), and palladium hydroxide on carbon (60% wet, 0.98 g) in methanol (15 mL) was stirred under atmospheric hydrogen for 16 h. The catalyst was removed by suction filtration over Celite. The filtrate was concentrated in vacuo and the resulting residue was purified by Biotage silica gel column chromatography using concentrated ammonium hydroxide/methanol/dichloromethane to give 17 as a yellow oil (1.94 g, 91% yield): 1H NMR (300 MHz, CDCl3) δ 1.44 (s, 9H), 1.53 (m, 4H), 2.35 (m, 6H), 2.45 (br, 1H), 2.94 (t, 4H), 3.12 (m, 2H), 5.32 (br, 1H); ESI MS m/z 258 [C13H27N3O2+H]+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One
Name
Yield
91%

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